

Technical Guide: 1H-Indole-2-Carbohydrazide (CAS 5055-39-0)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *1H-indole-2-carbohydrazide*

Cat. No.: B185677

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1H-indole-2-carbohydrazide** (CAS: 5055-39-0), a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, a standard synthesis protocol, and its significant role as a scaffold in the development of novel therapeutic agents.

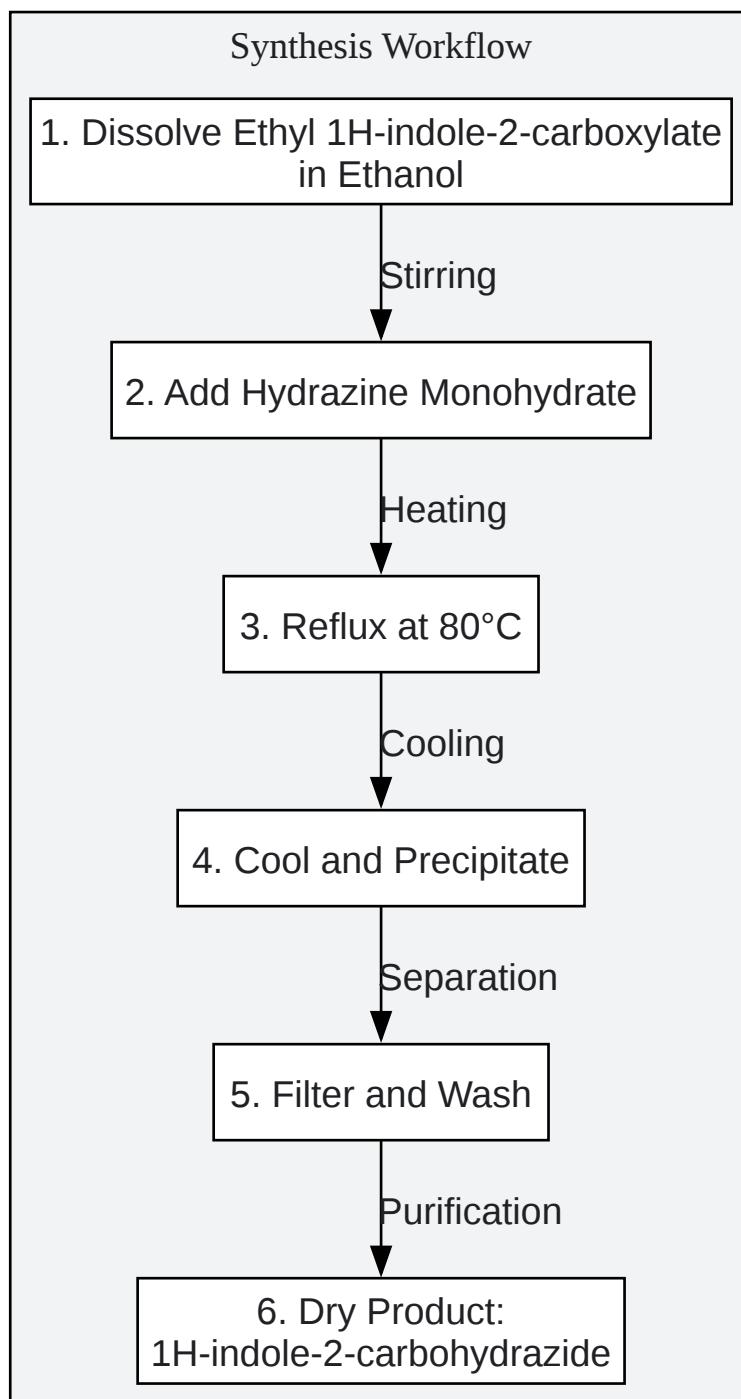
Core Compound Specifications

1H-indole-2-carbohydrazide is a stable, solid organic compound. Its indole core is a prevalent motif in numerous biologically active compounds, making this hydrazide derivative a valuable starting material for synthesizing a diverse range of molecules with potential pharmacological applications.[\[1\]](#)[\[2\]](#)

Property	Value	Reference
CAS Number	5055-39-0	[3] [4]
Molecular Formula	C ₉ H ₉ N ₃ O	[3] [4]
Molecular Weight	175.19 g/mol	[3] [4] [5]
IUPAC Name	1H-indole-2-carbohydrazide	[3]
Physical Form	Solid	
Purity	Typically ≥95%	
Melting Point	Not specified in retrieved results	
Flash Point	243 °C	[5]
Solubility	Soluble in ethanol	[6] [7]
Storage Conditions	Sealed in a dry environment at 2-8°C	
InChI Key	DZLFRQHFFVRYEE-UHFFFAOYSA-N	[3]
SMILES	C1=CC=C2C(=C1)C=C(N2)C(=O)NN	[5]

Synthesis Protocol: Preparation of 1H-Indole-2-Carbohydrazide

The following protocol describes a common and efficient method for the synthesis of **1H-indole-2-carbohydrazide** from ethyl 1H-indole-2-carboxylate.[\[6\]](#)[\[7\]](#)


Materials:

- Ethyl 1H-indole-2-carboxylate
- Hydrazine monohydrate

- Absolute ethanol
- Round-bottom flask
- Stirring apparatus
- Reflux condenser
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Deionized water

Procedure:

- To a stirred solution of ethyl 1H-indole-2-carboxylate (1 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (approximately 10 equivalents).[\[6\]](#)
- The reaction mixture is then heated to reflux (approximately 80°C) and stirred for 2-4 hours.
[\[7\]](#)
- Reaction progress should be monitored using Thin-Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is cooled to room temperature and then further cooled in an ice bath to facilitate the precipitation of the product.
- The resulting solid precipitate is collected by vacuum filtration.
- The collected solid is washed with a cold water/ice mixture to remove any residual hydrazine.
- The purified **1H-indole-2-carbohydrazide** is then dried under a vacuum.

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the synthesis of **1H-indole-2-carbohydrazide**.

Applications in Drug Discovery and Development

1H-indole-2-carbohydrazide serves as a critical intermediate for the synthesis of a wide array of derivatives with significant biological activities. Research has demonstrated that modifications to this core structure can yield potent therapeutic candidates.

Anticancer Activity

A significant area of investigation involves the development of **1H-indole-2-carbohydrazide** derivatives as anticancer agents. These compounds have been shown to target microtubules, which are essential for cell division.[1]

- **Tubulin Polymerization Inhibition:** Several derivatives of **1H-indole-2-carbohydrazide** have been identified as potent inhibitors of tubulin polymerization.[8][9] They exert their effect by binding to the colchicine site on tubulin, disrupting microtubule dynamics.[1][8]
- **Cell Cycle Arrest and Apoptosis:** This disruption of microtubule function leads to an arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] For instance, certain furanyl- and thiophenyl-3-phenyl-**1H-indole-2-carbohydrazide** derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines, including colon cancer, melanoma, and breast cancer.[1][10]

[Click to download full resolution via product page](#)

Caption: The signaling pathway for anticancer derivatives of **1H-indole-2-carbohydrazide**.

Other Therapeutic Areas

Beyond oncology, derivatives of **1H-indole-2-carbohydrazide** have shown promise in other therapeutic areas:

- **Antimicrobial Activity:** Novel derivatives have been synthesized and evaluated for their activity against various bacterial and fungal strains, including *Staphylococcus aureus*,

Escherichia coli, and Candida albicans.[11] Some compounds exhibited minimum inhibitory concentration (MIC) values comparable to standard antimicrobial drugs.[11]

- **Antiplatelet Aggregation:** Certain N-substituted indole carbohydrazide derivatives have been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP) and arachidonic acid (AA), suggesting potential applications in the prevention and treatment of thrombotic disorders.[7]

Conclusion

1H-indole-2-carbohydrazide is a versatile and valuable scaffold in modern medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification have led to the discovery of numerous derivatives with potent and diverse biological activities. Continued exploration of this chemical space holds significant promise for the development of new and effective therapeutic agents for a range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, *in silico*, *in vitro* evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities | MDPI [mdpi.com]
- 3. 1H-indole-2-carbohydrazide | C9H9N3O | CID 231954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1H-Indole-2-carbohydrazide | 5055-39-0 | FAA05539 [biosynth.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indole-2-carbohydrazides and thiazolidinyl-indole-2-carboxamides as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new 3-phenyl-1H-indole-2-carbohydrazide derivatives and their structure-activity relationships as potent tubulin inhibitors and anticancer agents: A combined in silico, in vitro and synthetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 1H-Indole-2-Carbohydrazide (CAS 5055-39-0)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185677#1h-indole-2-carbohydrazide-cas-number-5055-39-0]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com